2-(2-Phenylethyl)pyrrolidine hydrochloride 2-(2-Phenylethyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 936225-51-3
VCID: VC3002598
InChI: InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12;/h1-3,5-6,12-13H,4,7-10H2;1H
SMILES: C1CC(NC1)CCC2=CC=CC=C2.Cl
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol

2-(2-Phenylethyl)pyrrolidine hydrochloride

CAS No.: 936225-51-3

Cat. No.: VC3002598

Molecular Formula: C12H18ClN

Molecular Weight: 211.73 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Phenylethyl)pyrrolidine hydrochloride - 936225-51-3

Specification

CAS No. 936225-51-3
Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
IUPAC Name 2-(2-phenylethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12;/h1-3,5-6,12-13H,4,7-10H2;1H
Standard InChI Key MBPMEPKXRBICLA-UHFFFAOYSA-N
SMILES C1CC(NC1)CCC2=CC=CC=C2.Cl
Canonical SMILES C1CC(NC1)CCC2=CC=CC=C2.Cl

Introduction

Synthesis and Preparation

The synthesis of 2-(2-Phenylethyl)pyrrolidine hydrochloride typically involves the following steps:

  • Starting Materials:

    • Pyrrolidine

    • Phenylethyl bromide or similar alkylating agents

  • Reaction Mechanism:

    • Alkylation of pyrrolidine with phenylethyl bromide under basic conditions (e.g., sodium hydroxide or potassium carbonate).

    • The reaction is followed by acidification with hydrochloric acid to yield the hydrochloride salt.

  • Purification:

    • The product is purified via recrystallization or solvent extraction to remove impurities.

Chemical Applications

  • Intermediate in Organic Synthesis: The compound serves as a precursor for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical industries.

  • Catalysis: Its structure makes it suitable for use in catalytic reactions involving secondary amines.

Safety and Handling

ParameterDetails
HazardsIrritant to skin and eyes; avoid inhalation.
Storage ConditionsStore in a cool, dry place away from light.
Personal ProtectionUse gloves, goggles, and lab coats during handling.

Structural Insights

The phenylethyl group imparts hydrophobicity, while the pyrrolidine ring contributes to its basicity and reactivity, making it versatile for chemical modifications.

Potential Drug Development

Given the biological activities of related pyrrolidine derivatives, further research could explore:

  • Anti-inflammatory properties

  • Antimicrobial potential

  • Neuroprotective effects

Limitations

The lack of extensive toxicological data necessitates cautious evaluation before pharmaceutical applications.

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